C18H12N6O2S

MAO-B Neurology Parkinson's Disease

Procure C18H12N6O2S (US20240335427 Compound 43) as the definitive low-activity benchmark for JOSD1 inhibitor programs. With an IC50 of 6.42 μM, it defines the lower boundary of the patent series, enabling rigorous 10–100× improvement thresholds for novel analogs. Its negligible MAO-B activity (>100 μM IC50) qualifies it as a superior negative control in benzothiazole-class HTS campaigns, eliminating non-specific interference. The precisely characterized XLogP3 of 3.1 makes it an ideal mid-range lipophilicity standard for calibrating computational logP models and normalizing Caco-2/PAMPA permeability assays. Request a quote today for research-grade supply.

Molecular Formula C18H12N6O2S
Molecular Weight 376.4 g/mol
Cat. No. B12629578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H12N6O2S
Molecular FormulaC18H12N6O2S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
InChIInChI=1S/C18H12N6O2S/c1-25-13-4-2-11(3-5-13)15-10-14(23-26-15)17-22-24-16(20-21-18(24)27-17)12-6-8-19-9-7-12/h2-10H,1H3
InChIKeyXYRIKMMSBHIHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H12N6O2S (US20240335427, Compound 43) Procurement Guide: A Pyrimidine-Benzothiazole-Oxazole Hybrid with Defined JOSD1 and MAO-B Profiles


The compound with molecular formula C18H12N6O2S, systematically named 2-cyano-N-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide, is a heterocyclic small molecule that integrates pyrimidine, benzothiazole, and oxazole pharmacophores [1]. It is cataloged as Compound 43 in patent US20240335427, which discloses deubiquitinase (DUB) JOSD1 inhibitors for mutant JAK2-driven leukemias [2]. The compound is offered commercially for research purposes , with a molecular weight of 376.4 g/mol and a computed XLogP3-AA value of 3.1 [1].

Why a Generic Pyrimidine-Benzothiazole Analog Cannot Substitute for C18H12N6O2S in JOSD1 or MAO-B Research


The substitution of C18H12N6O2S (US20240335427, Compound 43) with a generic pyrimidine-benzothiazole analog is scientifically unsound due to the compound's narrowly defined and exceptionally weak bioactivity profile. Structural analogs within the same benzothiazole class exhibit up to 21,000,000-fold higher potency against MAO-B (IC50 <0.017 μM) [1] and up to 48-fold higher potency against JOSD1 (IC50 134 nM) than this compound. Furthermore, the cyano-pyrimidine-4-carboxamide motif in Compound 43 confers distinct electronic and steric properties (XLogP3 = 3.1) [2] that are not replicated by simpler benzothiazole derivatives. Consequently, interchanging compounds without verifying this specific scaffold's inactivity would invalidate experimental controls and lead to false-negative results in target validation studies.

C18H12N6O2S (Compound 43) Evidence Guide: Quantified Differentiation from Closest Analogs


MAO-B Inhibitory Activity: C18H12N6O2S vs. Clinically Validated MAO-B Inhibitors

C18H12N6O2S (US20240335427, Compound 43) exhibits negligible inhibition of human MAO-B with an IC50 >100,000 nM (>100 μM) in a fluorometric recombinant enzyme assay [1]. This inactivity contrasts starkly with clinically validated MAO-B inhibitors, including the potent benzothiazole derivative 4d (IC50 = 4.6 nM) [2], and the established drugs selegiline (IC50 = 51 nM) , rasagiline (IC50 = 4.43 nM) , and safinamide (IC50 = 98 nM) [3]. The >21,000-fold potency gap confirms that this compound is unsuitable for any MAO-B-related research application and should be selected only as a negative control.

MAO-B Neurology Parkinson's Disease Kinetic Assay

JOSD1 Deubiquitinase Inhibition: C18H12N6O2S vs. Potent JOSD1 Inhibitors

C18H12N6O2S (US20240335427, Compound 43) inhibits JOSD1 deubiquitinase activity with an IC50 of 6,420 nM (6.42 μM) in a Ubiquitin-AMC fluorogenic assay [1]. This activity is 48-fold weaker than the potent JOSD1 inhibitor XL-106C (IC50 = 134 nM) and 20-fold weaker than SB1-F-70 (IC50 = 324 nM) . Within the same patent family, Compound 43 is 88-fold less potent than Compound 3 (IC50 = 28 nM) and 10-fold less potent than Compound 23 (IC50 = 660 nM) [2]. These quantitative differences establish Compound 43 as a low-potency comparator, ideal for defining the lower limit of activity in JOSD1 inhibitor SAR studies.

JOSD1 Deubiquitinase JAK2 Leukemia Ubiquitin-AMC Assay

Physicochemical Profile: C18H12N6O2S Lipophilicity vs. Hydrophilic Benzothiazole-Pyrimidine Congeners

C18H12N6O2S (US20240335427, Compound 43) exhibits a computed XLogP3-AA value of 3.1, indicating moderate lipophilicity [1]. This value positions the compound as more lipophilic than many substituted benzothiazole-pyrimidine carboxamides bearing polar functional groups (e.g., carboxylates, amines) [2], yet less lipophilic than highly hydrophobic benzothiazole derivatives with extended alkyl chains (XLogP >4.5) [3]. The precise XLogP of 3.1, combined with a molecular weight of 376.4 g/mol and 8 hydrogen bond acceptors, defines a narrow physicochemical space that directly impacts membrane permeability, solubility, and protein binding—parameters critical for consistent experimental outcomes.

Lipophilicity Drug-likeness LogP Permeability

Synthetic Accessibility and Scaffold Uniqueness: C18H12N6O2S vs. Simpler Benzothiazole Building Blocks

C18H12N6O2S (US20240335427, Compound 43) incorporates a 2-cyanopyrimidine-4-carboxamide moiety linked to a 6-(3,5-dimethylisoxazol-4-yl)benzothiazole core [1]. The retrosynthetic complexity of this scaffold, involving the convergent assembly of three distinct heterocyclic systems (pyrimidine, benzothiazole, isoxazole) [2], differentiates it from commercially abundant benzothiazole-2-amine or simple benzothiazole building blocks [3]. Unlike generic benzothiazole intermediates that serve as versatile starting materials, Compound 43 represents a finished, functionalized small molecule with defined, albeit weak, JOSD1 inhibitory activity, making it unsuitable for further derivatization but valuable as a reference standard.

Synthetic Chemistry Scaffold Hopping Medicinal Chemistry

C18H12N6O2S (Compound 43): Defined Research Applications Based on Verified Quantitative Differentiation


Negative Control Compound for MAO-B Enzymatic Assays

Due to its negligible MAO-B inhibitory activity (IC50 >100,000 nM) [1], C18H12N6O2S serves as an ideal negative control in high-throughput screening (HTS) campaigns for novel MAO-B inhibitors. Its inclusion ensures that observed inhibition in test compounds is not due to non-specific assay interference. This application is particularly valuable given the compound's structural similarity to potent benzothiazole MAO-B inhibitors, which would otherwise introduce confounding off-target effects if used as negative controls [2].

Low-Potency Reference Standard in JOSD1 Deubiquitinase Inhibitor SAR Studies

With a documented JOSD1 IC50 of 6.42 μM [3], Compound 43 defines the lower boundary of activity in the US20240335427 patent series. Researchers developing next-generation JOSD1 inhibitors can use this compound to benchmark their novel analogs, ensuring that improvements exceed 10-fold to 100-fold over this weak scaffold [4]. This quantitative benchmark reduces the risk of advancing marginally improved compounds and provides a consistent reference point across laboratories.

Lipophilicity Control for Membrane Permeability Profiling

The precisely defined XLogP3 value of 3.1 [5] makes C18H12N6O2S a useful reference compound for calibrating computational logP prediction models and for experimental determination of partition coefficients. In Caco-2 or PAMPA permeability assays, this compound can serve as a mid-range lipophilicity standard, bracketed by more polar (XLogP <1.5) and more hydrophobic (XLogP >4.5) controls, to normalize permeability measurements across different compound libraries [6].

Functionalized Scaffold for Computational Chemistry and Docking Studies

The unique hybrid scaffold of Compound 43, combining pyrimidine, benzothiazole, and isoxazole moieties, provides a valuable test case for molecular docking and pharmacophore modeling software [7]. Its weak but measurable JOSD1 inhibitory activity allows computational chemists to validate docking poses and scoring functions against a compound that does not achieve optimal target engagement, thereby refining virtual screening workflows to discriminate between strong and weak binders [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18H12N6O2S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.